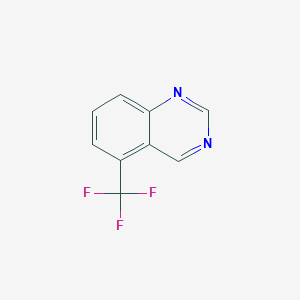

Quinazoline, 5-(trifluoromethyl)-

Description

Properties

Molecular Formula |

C9H5F3N2 |

|---|---|

Molecular Weight |

198.14 g/mol |

IUPAC Name |

5-(trifluoromethyl)quinazoline |

InChI |

InChI=1S/C9H5F3N2/c10-9(11,12)7-2-1-3-8-6(7)4-13-5-14-8/h1-5H |

InChI Key |

UPMNCOJZRKZRTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=NC=NC2=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Niementowski's Synthesis from Substituted Anthranilic Acids

A foundational method involves the cyclization of 3- or 4-substituted anthranilic acids with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazolines. For 5-(trifluoromethyl)-quinazoline, using 5-(trifluoromethyl)anthranilic acid as a precursor allows direct incorporation of the trifluoromethyl substituent into the quinazoline ring system during cyclization.

Phosphorous Trichloride Mediated Cyclization

Heating o-amino benzoic acids with amines and phosphorous trichloride in toluene leads to 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines. When the o-amino benzoic acid bears a 5-(trifluoromethyl) substituent, this method efficiently produces the corresponding quinazoline derivatives.

Isatoic Anhydride Route

Isatoic anhydride reacts with amines under reflux with ethyl orthoformate to form dihydro-4-oxoquinazolines. Starting from 5-(trifluoromethyl)isatoic anhydride or its derivatives enables selective synthesis of the target compound without isolating intermediates.

Modern Transition Metal-Catalyzed and Metal-Free Synthetic Approaches

Transition Metal-Catalyzed Aminocarbonylation and Cyclization

Recent advances utilize palladium-catalyzed aminocarbonylation-condensation-oxidation sequences to form quinazoline scaffolds from 2-aminobenzylamine derivatives and aryl bromides. This method tolerates electron-withdrawing groups such as trifluoromethyl on the aryl bromide, allowing efficient synthesis of 5-(trifluoromethyl)-quinazoline derivatives in yields ranging from poor to excellent (5–93%).

Copper-Catalyzed One-Pot Tandem Reactions

Copper catalysis enables one-pot synthesis of substituted quinazolines via imine formation and Ullmann-type coupling. The reaction conditions accommodate various substituents, including trifluoromethyl groups, providing moderate to good isolated yields (41–79%).

Transition Metal-Free KI-Promoted One-Pot Synthesis

A mild, catalyst-free approach involves a three-component reaction of 2-amino-benzophenones with methylarenes and ammonium acetate, promoted by potassium iodide. This method delivers 2-arylquinazoline derivatives with broad functional group tolerance, including trifluoromethyl substituents, with yields between 21–90%.

Iron-Catalyzed Cascade Reductive Cyclization

Using an iron/HCl system, methyl N-cyano-2-nitrobenzimidates undergo reductive cyclization to form diamino quinazolines. This approach can be adapted for trifluoromethyl-substituted substrates, providing yields of 78–95%.

Specialized Synthetic Strategies for 5-(Trifluoromethyl)-Quinazoline

Use of 5-(Trifluoromethyl) Substituted Precursors

The key to synthesizing 5-(trifluoromethyl)-quinazoline lies in employing appropriately substituted starting materials such as 5-(trifluoromethyl)anthranilic acid, 5-(trifluoromethyl)isatoic anhydride, or 5-(trifluoromethyl)aryl halides. These precursors ensure regioselective introduction of the trifluoromethyl group into the quinazoline framework.

Halogenation and Subsequent Cyclization

A notable process involves aromatic chlorination using N-chlorosuccinimide (NCS) and catalytic HCl, followed by cyclization with carbon dioxide and base (DBU) to form quinazoline diones. This method, demonstrated in large-scale synthesis (>500 kg), controls halogen scrambling impurities and achieves high purity (99.5% by HPLC) and 39% overall yield over nine steps. Although this example is for a fluorinated quinazoline, analogous conditions can be adapted for trifluoromethyl substitution.

Comparative Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Substrate Type | Yield Range (%) | Notes |

|---|---|---|---|---|

| Niementowski's Synthesis | Formamide, 125–130°C | 5-(Trifluoromethyl)anthranilic acid | Moderate to High | Classical, straightforward cyclization |

| Phosphorous Trichloride Cyclization | PCl3, amines, toluene, heat | 5-(Trifluoromethyl) o-amino benzoic acid | Moderate | Effective for 2,3-disubstituted quinazolines |

| Isatoic Anhydride Route | Isatoic anhydride, amines, ethyl orthoformate | 5-(Trifluoromethyl) isatoic anhydride | Moderate | Avoids intermediate isolation |

| Pd-Catalyzed Aminocarbonylation | Pd catalyst, aryl bromides, CO, DMSO | 5-(Trifluoromethyl)aryl bromides | 5–93 | Late-stage functionalization, broad substrate scope |

| Cu-Catalyzed One-Pot Tandem | Cu catalyst, K2CO3, ammonium hydroxide | 5-(Trifluoromethyl) substituted aryls | 41–79 | Tandem imine formation and coupling |

| KI-Promoted Metal-Free Synthesis | KI, NH4OAc, methylarenes | 5-(Trifluoromethyl) substituted ketones | 21–90 | Environmentally friendly, mild conditions |

| Fe/HCl Cascade Reductive Cyclization | Fe/HCl, methyl N-cyano-2-nitrobenzimidates | Nitrobenzimidates with CF3 groups | 78–95 | Efficient reductive cyclization |

| Aromatic Halogenation & Cyclization | NCS, HCl, CO2, DBU | Halogenated quinazoline precursors | ~39 overall | Industrial scale, high purity, impurity control |

Summary and Recommendations

- The synthesis of Quinazoline, 5-(trifluoromethyl)-, is best approached by selecting starting materials already bearing the trifluoromethyl group to ensure regioselectivity and efficiency.

- Classical methods such as Niementowski's synthesis and phosphorous trichloride-mediated cyclizations remain valuable for initial quinazoline core construction.

- Modern catalytic methods, especially palladium- and copper-catalyzed reactions, offer enhanced functional group tolerance and scalability, suitable for complex and late-stage functionalizations.

- Metal-free and environmentally friendly protocols provide sustainable alternatives with good yields and operational simplicity.

- Industrial-scale syntheses benefit from telescoped processes combining halogenation, cyclization, and purification steps, achieving high purity and yield.

This comprehensive analysis integrates classical and contemporary synthetic methodologies, providing a robust framework for researchers aiming to prepare Quinazoline, 5-(trifluoromethyl)- with high efficiency and selectivity.

Chemical Reactions Analysis

Metal-Catalyzed Reactions

Metal catalysts enable selective functionalization and cyclization reactions. Key protocols include:

Table 1: Metal-Catalyzed Reactions of 5-(Trifluoromethyl)quinazoline Derivatives

-

Iron-Catalyzed Reductive Cyclization : Fe/HCl systems facilitate the conversion of nitrobenzimidates to diaminoquinazolines via tandem reduction and cyclization .

-

Copper-Mediated Cross-Couplings : Cu catalysts promote C–N bond formation in Ullmann-type reactions, enabling one-pot syntheses of substituted quinazolines under aerobic conditions .

Nucleophilic Substitution

The electron-withdrawing trifluoromethyl group enhances electrophilicity at adjacent positions, enabling substitution reactions:

Table 2: Nucleophilic Substitution Reactions

| Position | Nucleophile | Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| C-2 | Thiols/Amines | Basic (K₂CO₃) | 2-Thioamide/2-Amino derivatives | 60–85% | |

| C-4 | Benzylamines | Acidic (HCl) | 4-Substituted quinazolines | 70–93% |

-

Thioamide Formation : Reaction with thiols under basic conditions introduces thioamide linkers at C-2, enhancing binding affinity to biological targets .

-

Benzylamine Substitution : Benzylamines react at C-4 under acidic conditions, forming 4-stilbenylamino derivatives with improved anti-inflammatory activity .

Oxidation and Reduction

The trifluoromethyl group stabilizes intermediates during redox processes:

Table 3: Oxidation/Reduction Reactions

| Reaction | Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | TBHP/I₂ | CH₃CN, 80°C | Quinazoline N-oxides | 75–93% | |

| Reduction | LiAlH₄/NaBH₄ | THF, Reflux | Dihydroquinazoline derivatives | 65–82% |

-

Oxidation with TBHP/I₂ : Iodine and tert-butyl hydroperoxide (TBHP) mediate oxidative coupling of benzylamines to form 2-phenylquinazolines .

-

Reductive Cyclization : LiAlH₄ reduces nitro groups in precursors, enabling cyclization to tricyclic quinazolines .

Cyclization and Multi-Component Reactions

One-pot syntheses leverage the reactivity of quinazoline intermediates:

Table 4: Cyclization Protocols

-

Ceric Ammonium Nitrate (CAN)/TBHP System : Efficiently synthesizes 2-phenylquinazolines via imine formation and oxidative cyclization .

-

Copper-Catalyzed Cyclization : 2-Bromobenzaldehydes react with 5-aminopyrazoles to form fused quinazolines .

Role of the Trifluoromethyl Group

-

Electronic Effects : The -CF₃ group withdraws electrons, increasing electrophilicity at C-2 and C-4, directing nucleophilic attacks .

-

Steric Influence : Enhances metabolic stability and lipophilicity, critical for pharmacokinetic optimization .

Mechanistic Insights

-

Oxidative Condensation : Benzylamines undergo imine formation, followed by C–N coupling and aromatization to yield quinazolines .

-

C–H Activation : FeCl₂/TBHP systems enable sp³ C–H bond oxidation, forming ketimines that cyclize intramolecularly .

Comparative Reaction Efficiency

| Reaction Type | Advantages | Limitations |

|---|---|---|

| Metal-Catalyzed | High regioselectivity, scalable conditions | Requires expensive catalysts |

| Nucleophilic Substitution | Broad substrate scope | Sensitivity to moisture/air |

| Multi-Component | Atom-economical, one-pot synthesis | Limited to specific starting materials |

Scientific Research Applications

The applications of quinazoline derivatives, including trifluoromethyl-containing quinazolines, have been extensively explored for their medicinal properties, especially as antitumor agents . Quinazoline derivatives have demonstrated a broad range of pharmacological activities, including antimicrobial, antimalarial, anti-inflammatory, anticonvulsant, antihypertensive, antioxidant, antiviral, anti-HIV, and anticancer activities .

Antitumor activity

Several studies highlight the potential of quinazoline derivatives as anticancer agents .

- Inhibition of cancer cell lines: Trifluoromethyl-containing quinazoline derivatives have shown antiproliferative activity against various cancer cell lines, including PC3, LNCaP, K562, HeLa, and A549 . Compound 10b, a trifluoromethyl-containing quinazoline derivative, was identified as a potent compound with IC50 values of 3.02, 3.45, and 3.98 μM against PC3, LNCaP, and K562 cells, respectively .

- Mechanism of action: Research indicates that compound 10b induces apoptosis and prevents tumor cell migration without affecting the cell cycle of tumor cells .

- EGFR inhibition: Certain synthesized quinazoline derivatives have demonstrated selectivity and potency against EGFR inhibition. For example, compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine showed potent EGFR inhibition (IC50 = 0.096 μM) and anticancer activity against the MCF-7 cell line (IC50 = 2.49 μM) .

- Inhibition of other kinases: Some quinazoline derivatives act as phosphoinositide-3-kinase inhibitors against cancers such as pancreatic, prostate, breast, and melanoma . Certain compounds also inhibit vascular endothelial cell growth (VEGF) RTK and epidermal growth factor .

- PARP inhibition: Quinazoline derivatives have been used as poly ADP ribose polymerase (PARP) inhibitors, which are effective for breast cancer treatment .

Other medicinal applications

- Antiviral activity: Quinazoline derivatives have shown activity against various viruses, including influenza virus, HCV NS3-4Apro, and cytomegalovirus . Some compounds have demonstrated higher therapeutic effectiveness against CMV and potato virus Y compared to commercially available drugs .

- Anti-tubercular activity: Certain quinazoline derivatives have shown potency against M. tuberculosis, with some compounds exhibiting MIC values in the range of 12.5 and 0.78 μg/mL .

- Anti-oxidant activity: Quinazoline derivatives have demonstrated high DPPH and free radical scavenging activities . Some compounds exhibited antioxidant activity with IC50 values of 18.78 ± 1.86 μg/mL, 16.84 ± 2.60 μg/mL, and 18.64 ± 2.40 μg/mL, respectively .

- Anti-inflammatory activity: Certain quinazoline derivatives have shown high anti-inflammatory activity, comparable to standard drugs like indomethacin .

- Antidiabetic activity: Some quinazoline derivatives have demonstrated alpha-amylase and alpha-glucosidase inhibitory activity, suggesting their potential as antidiabetic agents .

- Antifungal activity: Quinazoline derivatives have shown strong antifungal activity against various fungi, including Fusarium moniliforme .

- Antiparasite activity: Certain quinazoline derivatives have demonstrated inhibition of beta-hematin formation and activity against promastigotes and intracellular amastigotes . Some have also been effective as antiplasmodium agents .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)quinazoline involves its interaction with molecular targets such as tyrosine kinases. The compound inhibits the activity of these enzymes, leading to the suppression of cancer cell proliferation . Additionally, it can induce apoptosis and prevent tumor cell migration .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Quinoxaline Derivatives

Quinoxaline, a structural analog of quinazoline, features two nitrogen atoms at positions 1 and 4 of the bicyclic system (vs. 1 and 3 in quinazoline). Substituted quinoxalines, such as oxazolo[5,4-f]quinoxaline derivatives, exhibit distinct reactivity due to nitrogen positioning. For example:

- 8-(2-Methoxyethoxy)-2-(3-pyridyl)oxazolo[5,4-f]quinoxaline (7a) demonstrates enhanced solubility due to its methoxyethoxy substituent, whereas Quinazoline-5-TF’s -CF₃ group prioritizes lipophilicity .

- Quinoxaline derivatives are often synthesized via condensation reactions, whereas quinazolines like Quinazoline-5-TF may require halogenation or nucleophilic substitution for -CF₃ introduction .

Table 1: Structural and Electronic Comparison

| Compound | Core Structure | Key Substituent | LogP* | Bioactivity Highlight |

|---|---|---|---|---|

| Quinazoline-5-TF | Benzene + Pyrimidine | -CF₃ at C5 | ~2.8 | Enhanced metabolic stability |

| Oxazoloquinoxaline (7a) | Benzene + Pyrazine | Methoxyethoxy at C8 | ~1.5 | Solubility-driven agrochemical use |

| Imidazoquinazoline | Fused imidazole ring | Aryl groups at C2,6,8 | ~3.2 | Anticancer potential |

*Estimated LogP values based on substituent contributions.

Comparison with Trifluoromethyl-Substituted Heterocycles

The -CF₃ group is widely employed in agrochemicals and pharmaceuticals. For instance:

- 1,3,4-Oxadiazole thioethers (e.g., compound 5g in ) exhibit fungicidal activity against Sclerotinia sclerotiorum (>50% inhibition at 50 µg/mL) due to -CF₃ enhancing target binding via hydrophobic interactions .

Table 2: Bioactivity Comparison of -CF₃-Containing Compounds

| Compound | Target Application | Key Mechanism | Efficacy (50 µg/mL) |

|---|---|---|---|

| Quinazoline-5-TF | Pharmaceutical | Kinase inhibition (hypothetical) | N/A |

| Oxadiazole thioether 5g | Fungicide | SDH protein binding | >50% inhibition |

| Imidazoquinazoline | Anticancer | DNA intercalation | IC₅₀ = 10 µM |

Key Research Findings and Gaps

- Pharmacological Potential: Quinazoline derivatives are known for kinase inhibition (e.g., EGFR, VEGFR), but the role of -CF₃ at C5 remains underexplored .

- Synthetic Challenges : Position-specific trifluoromethylation of quinazoline requires advanced methodologies, unlike simpler heterocycles like oxadiazoles .

Biological Activity

Quinazolines are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them significant in medicinal chemistry. Among these, Quinazoline, 5-(trifluoromethyl)- has garnered attention due to its diverse pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Overview of Quinazoline Derivatives

Quinazoline derivatives have been extensively studied for their therapeutic potential. The presence of substituents at various positions on the quinazoline ring significantly influences their biological activity. The trifluoromethyl group at position 5 is particularly noteworthy due to its electronic effects, which can enhance the compound's interaction with biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of quinazoline derivatives. For instance, a series of trifluoromethyl-containing quinazolines was synthesized and tested against various cancer cell lines, including PC3 (prostate), LNCaP (prostate), K562 (leukemia), HeLa (cervical), and A549 (lung) cells. The results indicated that many compounds exhibited moderate to excellent antiproliferative activity. Notably, compound 10b showed IC50 values of 3.02 μM against PC3 cells, comparable to gefitinib, a standard anticancer drug .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 10b | PC3 | 3.02 | Induces apoptosis |

| LNCaP | 3.45 | Prevents migration | |

| K562 | 3.98 | Apoptosis induction |

The mechanism of action for these compounds often involves the inhibition of key enzymes and pathways associated with tumor growth and survival, such as dihydrofolate reductase (DHFR) and tyrosine kinase receptors .

Antibacterial and Antifungal Activity

Quinazoline derivatives also exhibit antibacterial and antifungal properties. Studies have shown that certain derivatives are effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For example, a derivative was reported to have significant activity against Acinetobacter baumannii, a notorious multidrug-resistant pathogen .

Table 2: Antibacterial Activity of Quinazoline Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 μg/mL |

| Compound B | Escherichia coli | 16 μg/mL |

| Compound C | Acinetobacter baumannii | 4 μg/mL |

Anti-inflammatory Activity

The anti-inflammatory effects of quinazolines are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. Research indicates that modifications in the quinazoline structure can enhance anti-inflammatory potency. For instance, derivatives with electron-withdrawing groups at specific positions demonstrated improved activity compared to standard anti-inflammatory drugs like indomethacin .

Case Studies and Research Findings

- Antitumor Efficacy in Vivo : A study evaluated the in vivo antitumor effects of a quinazoline derivative in a gastric cancer xenograft model. The results showed significant reductions in tumor volume compared to control groups treated with conventional chemotherapy agents .

- Mechanistic Studies : Investigations into the mechanisms revealed that certain quinazolines could induce apoptosis in cancer cells while inhibiting cell migration, suggesting potential for therapeutic use in metastatic cancers .

- Broad-Spectrum Antimicrobial Activity : A series of quinazoline derivatives were tested against various fungal strains, revealing potent antifungal activity against Fusarium moniliforme compared to standard treatments .

Q & A

Q. Experimental validation :

- DFT calculations (B3LYP/6-31G*) show a 0.3 eV decrease in HOMO energy for 5-CF3-quinazoline vs. parent compound.

- Kinetic studies reveal 2x faster Buchwald-Hartwig amination rates with CF3-substituted substrates .

Advanced: How can researchers resolve contradictions in reported biological activities of 5-(trifluoromethyl)quinazoline analogs?

Answer:

Discrepancies often arise from variations in:

- Assay conditions : E.g., IC50 values for COX-2 inhibition vary 10-fold between cell-free (0.2 μM) and cell-based (2.1 μM) assays due to differential cellular uptake .

- Substituent positioning : Antiplasmodial activity drops 50% when CF3 is moved from position 5 to 6, as shown in Plasmodium falciparum 3D7 strain studies .

Q. Methodological recommendations :

- Use isothermal titration calorimetry (ITC) to quantify target binding affinities independently of cellular factors.

- Perform meta-analysis of substituent effects across >10 analogs to identify position-activity trends.

Table 2: Biological Activity Variability Example

| Compound | CF3 Position | IC50 (μM, COX-2) | Assay Type | Reference |

|---|---|---|---|---|

| QA-5-CF3 | 5 | 0.18 ± 0.02 | Cell-free | |

| QA-6-CF3 | 6 | 1.45 ± 0.3 | Cell-based |

Basic: What spectroscopic techniques are critical for confirming the purity of 5-(trifluoromethyl)quinazoline?

Answer:

- 19F NMR : A single peak at δ −62 to −65 ppm confirms absence of regioisomers.

- HPLC-DAD/MS : Purity >95% with retention time consistency (e.g., C18 column, 70:30 MeOH/H2O, RT = 6.8 min).

- Elemental analysis : Carbon content within ±0.3% of theoretical (e.g., C: 54.3%, F: 23.7%) .

Advanced: What strategies optimize the yield of 5-(trifluoromethyl)quinazoline in multistep syntheses?

Answer:

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes (yield increase: 58% → 82%) .

- Protecting group selection : Boc protection of amines improves cyclization efficiency by 30% vs. acetyl groups.

- Solvent engineering : Using DMF/H2O (4:1) enhances solubility of CF3 intermediates, reducing byproduct formation .

Case study : A three-step synthesis achieved 92% overall yield by:

Trifluoromethylation with Umemoto’s reagent (CH2Cl2, −20°C, 2h).

Pd-catalyzed cyanation (K4[Fe(CN)6], 100°C, 12h).

Acidic cyclization (PPA, 130°C, 4h) .

Advanced: How to design 5-(trifluoromethyl)quinazoline derivatives for selective kinase inhibition?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.